
Sanazole
Descripción general
Descripción
- Actúa como un radiosensibilizador de células hipóxicas , lo que significa que aumenta los efectos de la radioterapia específicamente en condiciones hipóxicas (bajo oxígeno).
- En fibroblastomas de ratón, Sanazole aumenta la apoptosis inducida por radiación (muerte celular programada) al promover la condensación nuclear, la fragmentación y la activación de la caspasa-3 .
- Su estructura química se muestra a continuación: !this compound Chemical Structure
AK-2123: , es un compuesto químico con la fórmula molecular .
Métodos De Preparación
- Las rutas sintéticas para Sanazole están disponibles, pero los detalles específicos no están ampliamente documentados.
- Los métodos de producción industrial pueden implicar modificaciones de las rutas sintéticas existentes.
Análisis De Reacciones Químicas
Redox Reactions of Sanazole
This compound's chemical reactions, especially its redox behavior in aqueous solutions, have been examined using pulse radiolysis . Pulse radiolysis involves generating radicals and observing their reactions with the compound of interest. The study of these reactions helps to understand the radiosensitizing effect of this compound .
This compound reacts rapidly with several radical species :
-
Hydrated electron (eaq-) : this compound reacts with hydrated electrons at almost diffusion-controlled rates, producing a nitro radical anion .
-
CO2-. : this compound reacts with CO2-. at almost diffusion-controlled rates, producing a nitro radical anion .
-
2-propanol radicals : this compound reacts with 2-propanol radicals at almost diffusion-controlled rates, producing a nitro radical anion .
-
CH2OH radicals : The reaction with CH2OH radicals has also been studied .
The nitro radical anion formed in these reactions has a maximum absorbance at approximately 290 nm . The decay kinetics of this radical anion are independent of pH . The radical anion also reacts with oxygen, with a measured rate constant of 3.4 x 10^6 dm3 mol-1 s-1 .
One-Electron Reduction Potential
Using pulse radiolysis, the one-electron reduction potential of this compound in an aqueous solution was estimated to be -0.33 ± 0.02 V vs. NHE (Normal Hydrogen Electrode) . This determination involved redox equilibria with methyl viologen .
Interaction with Biological Molecules
This compound interacts with other biologically relevant molecules :
-
Thymine radical anion : An electron-transfer reaction was observed from the thymine radical anion to this compound .
-
Cytochrome c : this compound increases the rate of cytochrome c reduction in hypoxygenic medium .
Radiosensitizing Mechanism
This compound enhances radiation-induced damage to DNA in hypoxic cancer cells. Hypoxic tumors are typically resistant to radiation therapy, but this compound can increase the lethality of radiation in these cells. It facilitates electron transfer processes, which generate reactive oxygen species, leading to enhanced cell death.
Comparison with Similar Compounds
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Nitro compound | Enhances radiation damage in hypoxic conditions | Efficient electron acceptor |
Misonidazole | Nitroimidazole | Similar radiosensitizing effects | Different pharmacokinetics |
Nimorazole | Nitroimidazole | Radiosensitization under hypoxic conditions | Distinct metabolic pathways |
SR-2508 | Nitro compound | Hypoxic cell sensitization | Variability in efficacy across tumor types |
Aplicaciones Científicas De Investigación
Radiosensitization in Cancer Treatment
Sanazole has been extensively studied for its radiosensitizing effects, particularly in solid tumors. The following sections summarize key findings from various studies.
Clinical Trials and Studies
Several clinical trials have demonstrated the effectiveness of this compound in combination with radiation therapy:
- Study on Breast and Cervical Cancer : A study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that the combination of this compound and gemcitabine significantly enhanced radiation effects at doses of 6, 8, and 10 Gy. The survival rates of treated cells were notably lower compared to controls, indicating increased radiosensitivity .
- Feasibility Trial : A trial involving daily oral administration of this compound alongside radiotherapy for various cancers indicated that 91% of patients completed their treatment as planned, with manageable side effects such as paresthesia in some cases .
Efficacy in Different Cancer Types
This compound has been tested across various cancer types, showcasing its versatility:
- Oropharyngeal Cancer : In a randomized controlled trial, patients receiving this compound before radiotherapy exhibited better tumor response rates compared to those who did not receive the drug. The study reported a complete response rate of 65% in the test group versus 22% in the control group .
- Biliary Tract Cancer : A phase II clinical trial assessed this compound's effectiveness when combined with gemcitabine and oxaliplatin. Results indicated significant reductions in tumor size and improved progression-free survival correlated with changes in standardized uptake values measured by FDG PET scans .
Data Tables
The following tables summarize key findings from studies involving this compound:
Radiosensitization Effects on Cell Lines
Treatment Combination | MCF-7 Survival Rate (%) | HeLa Survival Rate (%) |
---|---|---|
Control | 88.68 ± 0.61 | 88.53 ± 1.53 |
This compound (1 mM) | 74.36 ± 0.62 | 69.47 ± 1.07 |
Gemcitabine (5 µM) | 64.28 ± 1.46 | 50.00 ± 0.67 |
This compound + Gemcitabine | 43.82 ± 0.50 | 27.10 ± 0.63 |
Patient Response Rates in Oropharyngeal Cancer
Response Type | Test Group (%) | Control Group (%) |
---|---|---|
Complete Response | 65 | 22 |
Partial/No Response | 22 | 70 |
Mecanismo De Acción
- El mecanismo principal de Sanazole implica la mejora de la apoptosis inducida por radiación.
- Es probable que interactúe con objetivos moleculares involucrados en las vías de respuesta al daño del ADN.
- Se necesitan más estudios para comprender completamente su modo de acción preciso.
Comparación Con Compuestos Similares
- La singularidad de Sanazole radica en su radiosensibilización específica para células hipóxicas.
- Los compuestos similares incluyen otros radiosensibilizadores, pero el perfil específico de this compound lo diferencia.
Actividad Biológica
Sanazole, also known as AK-2123, is a nitrotriazole derivative that functions primarily as a hypoxic cell sensitizer. It has garnered attention for its potential in enhancing the efficacy of radiotherapy, particularly in the treatment of various tumors. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical applications, and associated case studies.
This compound acts by sensitizing hypoxic tumor cells to radiation therapy. Tumor hypoxia is a significant barrier to effective radiotherapy because oxygen enhances the effects of radiation on cells. This compound's mechanism involves:
- Radiosensitization : Enhancing the effects of gamma radiation in tumor cells by promoting DNA damage and cell death.
- Neurotoxicity Reduction : Compared to other nitroimidazoles, this compound exhibits lower neurotoxicity, making it a safer option for patients undergoing treatment .
Clinical Applications
This compound has been investigated in various clinical settings, particularly in combination with radiotherapy for treating cancers such as cervical cancer and glioblastoma multiforme.
Case Studies
- Preoperative Low-Dose Radiotherapy :
- Glioblastoma Multiforme Treatment :
- Feasibility Trial :
Research Findings
Research has consistently shown that this compound enhances the effectiveness of radiation therapy:
- Radiosensitizing Effects : Studies indicated that this compound increased internucleosomal fragmentation in tumor cell DNA when combined with radiation, leading to enhanced tumor cell death .
- Efficacy Compared to Other Sensitizers : In comparative studies, this compound demonstrated significant radiosensitizing effects, although it was less effective than some newer compounds like KU-2285 .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Q & A
Basic Research Questions
Q. What is the primary mechanism of Sanazole's radiosensitizing effect under hypoxic conditions?
this compound enhances radiosensitivity by amplifying DNA damage through free radical generation under hypoxia, rather than inhibiting DNA repair. This was demonstrated in yeast models, where wild-type cells showed a Dose Modifying Factor (DMF) of 2.4 with this compound, compared to 1.3 in rad52 mutants lacking homologous recombination repair. The lack of repair inhibition was confirmed by unchanged survival rates in unirradiated cells treated with this compound .
Q. What experimental models are validated for assessing this compound's efficacy?
- In vitro: SCCVII murine squamous cell carcinoma cells under hypoxic conditions, evaluated via colony-forming assays. SER (Sensitizer Enhancement Ratio) calculations at 1% survival are standard .
- In vivo: Subcutaneous SCCVII tumors in C3H/HeN mice, with tumor growth delay as an endpoint .
- Yeast (S. cerevisiae) models: Used to isolate DNA damage effects from repair pathways, leveraging rad52 mutants .
Q. What are the typical concentrations of this compound used in preclinical studies?
In vitro studies employ 0.5–1 mM this compound under hypoxia, yielding SER values of 1.4–1.55. In vivo doses range from 100–400 mg/kg intraperitoneally, with 200 mg/kg showing significant tumor growth delay .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
While this compound’s in vitro SER (1.55 at 1 mM) is lower than KU-2285 (1.95), its in vivo efficacy surpasses nimorazole, likely due to pharmacokinetic factors like tissue penetration and hypoxia-specific activation. Methodologically, combining clonogenic assays with pharmacokinetic profiling (e.g., drug half-life in plasma/tumors) can clarify these differences .
Q. What experimental designs differentiate DNA damage amplification from repair inhibition?
Use repair-deficient mutants (e.g., rad52 yeast) to isolate damage effects. Wild-type cells with this compound show higher DMF values (2.4 vs. 1.3 in mutants), confirming that sensitization stems from increased DNA damage, not repair interference . Flow cytometry for γH2AX foci quantifies double-strand breaks, distinguishing direct damage from repair modulation .
Q. How is the Sensitizer Enhancement Ratio (SER) calculated, and what are its limitations?
SER is determined at iso-survival levels (e.g., 1% survival) by comparing radiation doses required for equivalent cell killing with/without this compound. Limitations include hypoxia uniformity in vitro and tumor microenvironment variability in vivo. Normalization to KU-2285 (SER 1.95 at 1 mM) provides a benchmark for cross-study comparisons .
Q. What statistical methods are recommended for analyzing this compound's combinatorial effects?
ANOVA with Tukey’s post-hoc test is used to compare tumor growth delay times (TGDT) across treatment groups. For example, KU-2285 (200 mg/kg) showed significant efficacy over nimorazole (p < 0.0001), while this compound outperformed nimorazole at 400 mg/kg (p = 0.023) .
Q. How does this compound’s one-electron reduction potential influence its radiosensitizing activity?
With a reduction potential of −0.33 V, this compound generates reactive intermediates under hypoxia that stabilize radiation-induced DNA radicals, preventing repair. This contrasts with misonidazole (−0.41 V), which requires higher concentrations for similar effects, as shown in HL-60 cell studies .
Q. What methodologies optimize this compound dosing in multidrug-resistant (MDR) cancer models?
In MDR uterine sarcoma cells, this compound induces S-phase arrest and apoptosis via p53-independent pathways. Dose optimization involves flow cytometry for cell cycle distribution (SubG1 fraction) and γH2AX quantification. A linear correlation (r² = −0.94) between polyploidy and apoptosis in MES-SA/DX5v cells suggests dose-dependent DNA damage saturation .
Q. How do synthesis and stability challenges impact preclinical studies of this compound?
While this compound’s synthesis is cost-effective, KU-2285’s complex synthesis limits its availability. Stability studies under physiological conditions (e.g., pH, temperature) are critical for in vivo applications. The International Atomic Energy Agency’s distribution network ensures batch consistency for global trials .
Q. Data Contradiction Analysis
- In vitro vs. In vivo Efficacy : Lower in vitro SER values for this compound compared to KU-2285 contrast with its robust in vivo performance. This highlights the need for hypoxia-imaging techniques (e.g., pimonidazole staining) to validate tumor oxygenation status during trials .
- Cytotoxicity in MDR Models : this compound’s cytotoxicity in MDR cells contrasts with its low toxicity in normal tissues. Mechanistic studies using RNA sequencing to identify off-target effects (e.g., oxidative stress pathways) are recommended .
Propiedades
Número CAS |
104958-90-9 |
---|---|
Fórmula molecular |
C7H11N5O4 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |
Clave InChI |
YKDRHKCETNMLHL-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
SMILES canónico |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
104958-90-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.